molecular formula C9H9NO2 B1298290 4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 34844-80-9

4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B1298290
CAS RN: 34844-80-9
M. Wt: 163.17 g/mol
InChI Key: LBZDEGAIDVFUHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazepine derivatives is a topic of interest due to their potential as drug candidates. Paper describes the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. The synthesis involves base-promoted addition, desilylation, oxidation, and cyclisation via reductive amination. Paper details a three-step synthesis of a spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, which is a novel structure for drug discovery. Paper presents a one-pot condensation reaction for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are related to the compound of interest and have a broad spectrum of biological activities. Paper discusses a synthesis that involves a spontaneous transformation of certain precursors into benzazepine derivatives under solvent-free conditions.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been confirmed through various analytical techniques. In paper , the structures of certain derivatives were confirmed by X-ray diffraction. Paper used NOESY NMR and X-ray diffraction to study the structure of a disubstituted derivative, demonstrating well-defined orientation of side chains. Paper also confirmed the structure of a product through single-crystal X-ray analysis.

Chemical Reactions Analysis

The benzoxazepine derivatives undergo various chemical reactions during their synthesis. For instance, paper mentions unsuccessful attempts to convert N-protected tetrahydro-[1H]-2-benzazepin-4-ones into 5-cycloalkyl-5-hydroxy derivatives. Paper reports on the ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one during N-alkylation attempts. These reactions are crucial for understanding the reactivity and potential modifications of the benzoxazepine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. Paper provides insights into the proton magnetic resonance spectra of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, which can be used to distinguish between isomeric benzoxazepin-ones. The solubility, stability, and reactivity of these compounds are important for their potential therapeutic applications.

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Techniques : The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one involves converting it into tetrahydro-1-benzoxepin-3-amines and related compounds. Ring cleavage of related compounds like 2,3-dihydro-1,5-benzoxazepin-4(5H)-one occurs under certain conditions, such as N-alkylation attempts (Huckle, Lockhart, & Wright, 1972).

  • Polymer-Assisted Synthesis : The polymer-assisted solution phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines, simplifying workup and avoiding the use of protecting groups (Carreras, Scherkenbeck, & Paulitz, 2005).

Applications in Drug Discovery and Chemical Analysis

  • Neuroprotective Activity : Certain derivatives, such as 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one, exhibit significant neuroprotective activity in models of cerebral ischemia (Kamei et al., 2001).

  • Structural Studies : Novel scaffolds like 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] have been synthesized for drug discovery, offering defined orientations of side chains, critical in drug design (Willand et al., 2004).

  • Conformational Analysis : Studies on the NMR spectra and conformational analysis of substituted 2,3‐dihydro‐[1,5]benzoxazepin‐4(5H)‐one derivatives provide insights into their chemical behavior and potential as pharmacological agents (Ott, Hiegemann, & Duddeck, 1991).

Other Relevant Applications

  • Bioactivity and Ecological Role : The (2H)-1,4-benzoxazin-3(4H)-one class, closely related to 4,5-dihydro-1,4-benzoxazepin-3(2H)-one, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects, showcasing the potential for agricultural and ecological applications (Macias et al., 2009).

  • Inhibitory Activity on HIV-1 Reverse Transcriptase : Some derivatives of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the compound's potential in antiviral drug development (Klunder et al., 1992).

properties

IUPAC Name

4,5-dihydro-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZDEGAIDVFUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358857
Record name 4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dihydro-1,4-benzoxazepin-3(2H)-one

CAS RN

34844-80-9
Record name 4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The methanol solution of methyl (2-cyanophenoxy)acetate (40 g, 0.209 mol) was added to the mixture of Raney Ni (80 g) in 500 mL of methanol. The reaction mixture was stirred at room temperature overnight under hydrogen atmosphere. Raney Ni was removed by filtration, and the filtrated was concentrated under reduced pressure to give a residue which was purified by column chromatography on silica gel (methanol/dichloromethane, 1:50) to give 23 g of product. MS obsd. (ESI+) [(M+H)+] 164.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Kwiecien, M Smist… - Current Organic …, 2012 - ingentaconnect.com
Aryl-fused 1,4-oxazepines and their corresponding oxo derivatives are structural components of a number of compounds exhibiting various biological activity. They were found to be …
Number of citations: 28 www.ingentaconnect.com
K Kamei, N Maeda, K Nomura, M Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 1,4-benzoxazepine derivatives was designed, synthesized, and evaluated for binding to 5-HT 1A receptor and cerebral anti-ischemic effect. A lot of compounds …
Number of citations: 77 www.sciencedirect.com
Y Tian, X Wang, Q Xiao, C Sun… - The Journal of Organic …, 2014 - ACS Publications
A facile and versatile synthesis of dihydrobenzoheterocycles via Al(OTf) 3 -mediated cascade cyclization and ionic hydrogenation has been developed. The reaction is applicable to a …
Number of citations: 12 pubs.acs.org

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